molecular formula C19H17BrN2OS B2949408 2-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide CAS No. 893995-23-8

2-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide

Cat. No.: B2949408
CAS No.: 893995-23-8
M. Wt: 401.32
InChI Key: PYFGYMIMFVLLIR-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide is a synthetic organic compound featuring a benzamide core linked to a 4-methyl-2-phenyl-1,3-thiazole group via an ethyl spacer. This structure places it within a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as a first-in-class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . As such, this compound constitutes a valuable pharmacological tool for exploring the poorly understood physiological functions of ZAC, which is activated by zinc, copper, and protons . In research settings, this compound and its close analogs have been shown to act as negative allosteric modulators (NAMs) of ZAC, exhibiting functional activity in the low micromolar range (IC50 values: 1–3 μM) . The proposed mechanism of action for this class is state-dependent inhibition, whereby the molecule targets the transmembrane and/or intracellular domains of the receptor to exert its effect, rather than competing with the orthosteric agonist . Early studies on related benzamide-thiazole derivatives suggest potential for diverse biological activities, which may include antimicrobial and anti-inflammatory properties, though specific data for this exact compound is an area for further investigation . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2OS/c1-13-17(24-19(22-13)14-7-3-2-4-8-14)11-12-21-18(23)15-9-5-6-10-16(15)20/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFGYMIMFVLLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .

Comparison with Similar Compounds

Structural Analogues in the Benzamide-Thiazole Family

The target compound shares structural motifs with several analogues documented in the literature. Below is a comparative analysis based on substituents, synthesis, and physicochemical properties.

Table 1: Structural and Functional Group Comparisons
Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
2-Bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide (Target) C2-Br on benzamide; C4-methyl, C2-phenyl on thiazole ~443.3 (estimated) Bromine enhances electrophilicity; methyl/phenyl groups increase lipophilicity
N-[2-(4-Chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide (4da) C4-hydroxy on thiazole; C2-(4-chlorophenyl) ~357.8 Hydroxy group improves solubility; chloro substituent affects electronic effects
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Triazole-benzodiazole linker; C2-(4-bromophenyl) on thiazole ~708.6 Bulky triazole-benzodiazole moiety may hinder membrane permeability
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide Dihydrothieno-pyrazol core; C4-methylphenyl ~456.3 Fused thieno-pyrazol system increases planarity and π-π stacking potential
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C3,4-dimethoxy on phenethylamine; no heterocycle ~299.3 Methoxy groups enhance electron density; lacks thiazole’s rigidity
Key Observations:
  • Heterocyclic Core : The thiazole ring in the target compound provides rigidity and aromaticity, contrasting with Rip-B’s flexible phenethylamine linker or 9c’s triazole-benzodiazole system .
  • Synthetic Routes : Compounds like 4da are synthesized via Hantzsch cyclization under catalyst-free conditions (yields: 90–95%), whereas Rip-B derivatives are formed via amide coupling (yields: 34–80%) .

Physicochemical and Spectral Properties

Limited data are available for the target compound, but comparisons can be drawn from analogues:

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H-NMR (δ, ppm)
Target Compound Not reported ~1650–1680 (estimated) Aromatic H: 7.2–8.1; Thiazole H: 6.8–7.0 (estimated)
N-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]benzamide (4da) Not reported 1675 (amide C=O) Aromatic H: 7.3–8.2; Thiazole H: 6.9–7.1
Rip-B 90 1640 (amide C=O) Aromatic H: 6.8–7.4; OCH₃: 3.7–3.8
9c Not reported 1682 (amide C=O) Triazole H: 7.8–8.0; Benzodiazole H: 7.5–7.7
  • Melting Points : The target compound’s melting point is unreported, but bromine and thiazole groups likely elevate it compared to Rip-B (90°C) .
  • Spectral Data : The amide C=O stretch in IR (~1675 cm⁻¹) is consistent across analogues. ¹H-NMR aromatic signals vary based on substituent electron-withdrawing/donating effects .

Reactivity and Functionalization Potential

  • Bromine Reactivity : The C2-bromine in the target compound may undergo nucleophilic substitution (e.g., Suzuki coupling), akin to brominated intermediates in and .
  • Thiazole Functionalization : The thiazole’s C5 position could be modified via electrophilic substitution, similar to 4f (), which features a methylthio group at C2 .

Biological Activity

2-Bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide is a synthetic compound that combines a brominated benzamide structure with a thiazole moiety. This unique combination has attracted attention due to its potential biological activities, particularly in medicinal chemistry. The compound's structural complexity may enhance its interaction with biological targets, leading to diverse pharmacological effects.

  • IUPAC Name : 2-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide
  • Molecular Formula : C13H13BrN2OS
  • Molecular Weight : 296.182 g/mol
  • CAS Number : 7520-95-8

The biological activity of 2-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Studies suggest that the compound may modulate critical cellular pathways involved in cancer progression and microbial growth inhibition.

Target Interactions

Research indicates that the thiazole and benzamide components may interact with proteins involved in cell signaling and proliferation. For instance:

  • Anticancer Activity : The compound has shown potential in inhibiting pathways associated with tumor growth by targeting specific kinases involved in cancer cell proliferation.
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various pathogens by disrupting essential biochemical pathways, such as protein synthesis and cell wall formation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 2-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide. For example:

  • Cell Line Studies : The compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
A431<10
Jurkat<15

Antimicrobial Activity

The compound's antimicrobial properties have been explored through various assays:

  • Inhibition of Microbial Growth : Preliminary results indicate that 2-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-y)ethyl]benzamide can inhibit the growth of bacteria and fungi by targeting essential cellular functions .

Case Studies and Research Findings

Several case studies have documented the biological effects of similar compounds:

  • Study on RET Kinase Inhibition : A related thiazole derivative was found to inhibit RET kinase activity effectively, leading to reduced cell proliferation in RET-driven cancers. This suggests that 2-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-y)ethyl]benzamide may share similar mechanisms .
  • High-throughput Screening for Cancer Therapeutics : In a high-throughput screening study, compounds with thiazole rings showed promising results as HSET inhibitors, which are crucial for clustering centrosomes in cancer cells. This highlights the potential of thiazole-based compounds in targeting mitotic processes in cancer therapy .

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